

1-Hexen-3-OL chemical properties and structure

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An In-depth Technical Guide to 1-Hexen-3-ol: Chemical Properties and Structure

Overview

1-Hexen-3-ol, a secondary allylic alcohol, is a volatile organic compound with significance in the fields of flavor chemistry, fragrance, and as a synthetic intermediate. It is found naturally in various plants and foods, including bananas, black tea, and dill. This guide provides a detailed summary of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identifiers

1-Hexen-3-ol possesses a six-carbon chain with a double bond at the first position (C1) and a hydroxyl group on the third carbon (C3). This structure leads to chirality at the C3 position.

IUPAC Name: hex-1-en-3-ol

• Synonyms: Propylvinylcarbinol, 3-Hydroxy-1-hexene, 1-Vinylbutanol

• CAS Number: 4798-44-1

Molecular Formula: C₆H₁₂O

• SMILES: CCCC(C=C)O

InChl: InChl=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3



InChlKey: BVOSSZSHBZQJOI-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **1-Hexen-3-ol** are summarized in the table below. These properties are critical for its handling, application in various matrices, and for analytical method development.

Property	Value	Unit	Source(s)
Molecular Weight	100.16	g/mol	
Monoisotopic Mass	100.088815	Da	
Appearance	Colorless clear liquid	-	
Boiling Point (at 760 mmHg)	134-135	°C	
Density (at 25 °C)	0.834	g/mL	
Refractive Index (at 20 °C)	1.425 - 1.431	-	
Flash Point (TCC)	33.89	°C	
Vapor Pressure (at 25 °C)	3.595	mmHg	
Water Solubility (at 25 °C)	15,840 - 25,200	mg/L	-
LogP (Octanol/Water)	1.5	-	-

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1- Hexen-3-ol**.

¹H NMR Spectroscopy



The proton NMR spectrum shows characteristic signals for the vinyl, carbinol, and alkyl protons.

- Solvent: CDCl₃
- Key Chemical Shifts (δ, ppm):
 - ∘ ~5.85 (m, 1H, -CH=CH₂)
 - ~5.21 (d, 1H, J=17.2 Hz, -CH=CHH)
 - ~5.07 (d, 1H, J=10.4 Hz, -CH=CHH)
 - ~4.08 (m, 1H, -CH(OH)-)
 - ~1.50 (m, 2H, -CH₂-CH₂-CH₃)
 - ~1.38 (m, 2H, -CH(OH)-CH₂-)
 - ~0.93 (t, 3H, -CH₃)

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of six distinct carbon environments.

- Solvent: CDCl₃
- Key Chemical Shifts (δ, ppm):
 - o 141.55 (=CH-)
 - o 114.34 (=CH₂)
 - o 72.92 (-CH(OH)-)
 - 39.26 (-CH(OH)-CH₂-)
 - 18.63 (-CH₂-CH₃)



14.01 (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and alkene functional groups.

- O-H stretch: Strong, broad band around 3300-3400 cm⁻¹
- C-H stretch (sp²): Medium band around 3080 cm⁻¹
- C-H stretch (sp³): Strong bands around 2850-2960 cm⁻¹
- C=C stretch: Medium band around 1645 cm⁻¹
- C-O stretch: Strong band around 1050-1150 cm⁻¹

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically results in a molecular ion peak (M⁺) at m/z 100, although it may be weak. Common fragment ions arise from the loss of water (m/z 82), an ethyl group (m/z 71), or a propyl group (m/z 57).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-Hexen-3-ol** are provided below.

Synthesis of 1-Hexen-3-ol via Grignard Reaction

This protocol describes the synthesis of **1-Hexen-3-ol** from propanal and allylmagnesium bromide, adapted from a similar synthesis.

Methodology:

• Grignard Reagent Preparation: In a three-necked flask fitted with a stirrer, dropping funnel, and condenser, place magnesium turnings and anhydrous diethyl ether under an inert atmosphere (N₂ or Ar). Add a solution of allyl bromide in anhydrous ether dropwise to initiate the reaction and form allylmagnesium bromide. Maintain gentle reflux.



- Reaction with Aldehyde: Cool the Grignard reagent in an ice-water bath. Add a solution of propanal in anhydrous ether dropwise at a rate that maintains the reaction temperature below 20 °C.
- Quenching: After the addition is complete, stir the mixture at room temperature for 1-2 hours.
 Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
- Workup: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to yield **1-Hexen-3-ol**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of **1-Hexen-3-ol**, adapted from a method for a similar compound.

Methodology:

- Standard Preparation: Prepare a primary stock solution (e.g., 1 mg/mL) of **1-Hexen-3-ol** in a suitable solvent such as methanol or ethyl acetate. Perform serial dilutions to create working standards for calibration (e.g., 0.1 to 10 μg/mL).
- Sample Preparation: Dilute samples containing **1-Hexen-3-ol** with the chosen solvent to fall within the calibration range. If necessary, use an appropriate internal standard.
- GC-MS System Parameters:
 - GC Column: Mid-polarity column (e.g., DB-624) or non-polar column (e.g., DB-5ms), 30 m
 x 0.25 mm ID x 1.4 μm film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1.0 1.5 mL/min.



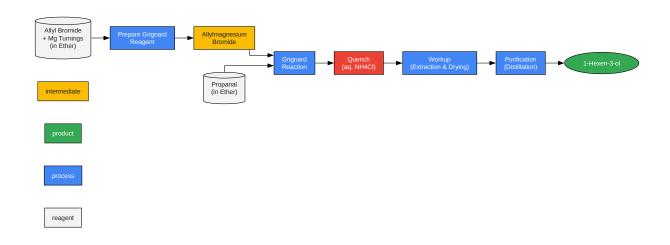
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless (1 μL injection volume).
- Oven Program: Initial temperature 40 °C, hold for 2 minutes; ramp at 10 °C/min to 200 °C, hold for 2 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Acquisition Mode: Full Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualizations

Diagrams created using DOT language provide a clear visual representation of key workflows.

Synthesis Workflow



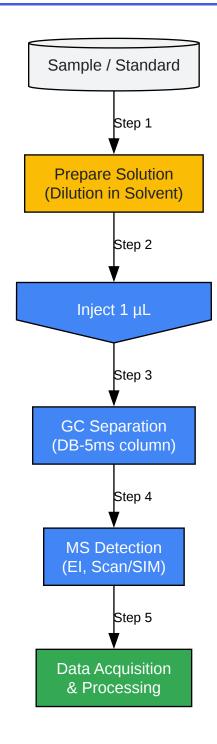


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Caption: Workflow for the synthesis of 1-Hexen-3-ol via Grignard reaction.

GC-MS Analysis Workflow





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